3-Isocyanopyridine
Description
Overview of Isocyanide Chemistry and its Significance
Isocyanides, also known as isonitriles, are a class of organic compounds characterized by the functional group -N≡C. acs.org This group is isomeric with the more common nitrile (-C≡N) functionality. acs.org The isocyanide carbon atom exhibits a unique electronic structure, possessing both nucleophilic and electrophilic character, which underpins its diverse reactivity. nih.gov This dual nature allows isocyanides to participate in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs). wikipedia.orgmdpi.com
MCRs, such as the Ugi and Passerini reactions, are powerful synthetic tools that enable the construction of complex molecular architectures from three or more starting materials in a single step. wikipedia.orgmdpi.comorganic-chemistry.org The Ugi reaction, for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable scaffolds in medicinal chemistry. wikipedia.orgorganic-chemistry.orgrsc.org The Passerini reaction, one of the first isocyanide-based MCRs discovered, involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. nih.govwikipedia.orgorganic-chemistry.org The efficiency and atom economy of these reactions have made isocyanides indispensable reagents in combinatorial chemistry and drug discovery. mdpi.comrsc.org
Beyond their role in MCRs, isocyanides serve as versatile ligands in coordination chemistry, forming stable complexes with various transition metals. wikipedia.org The electronic properties of isocyanide ligands can be tuned by altering the organic substituent (R group), influencing the properties of the resulting metal complexes. wikipedia.org This has led to their application in catalysis and materials science. wiley.comrsc.orgmdpi.com The first natural isocyanide, xanthocillin, was discovered in 1950 from the mold Penicillium notatum. acs.org
Unique Position of 3-Isocyanopyridine within Heterocyclic Isocyanides
The introduction of an isocyano group onto a pyridine (B92270) ring gives rise to isocyanopyridines, a subclass of heterocyclic isocyanides. The position of the isocyano group on the pyridine ring significantly influences the electronic properties and reactivity of the molecule. This compound, with the isocyano functionality at the 3-position, occupies a unique chemical space compared to its 2- and 4-isomers.
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This nitrogen atom exerts a significant electronic influence on the ring carbons. In the case of this compound, the isocyano group is situated at a meta-position relative to the ring nitrogen. This placement results in a different electronic environment compared to the ortho (2-position) and para (4-position) isomers, where the nitrogen atom has a more direct resonance- and inductive-withdrawing effect. This unique electronic distribution in this compound can modulate the reactivity of the isocyano group in synthetic transformations.
Furthermore, the steric environment around the isocyano group in this compound is less hindered compared to the 2-isomer, where the adjacent ring nitrogen can create steric congestion. rsc.orgrsc.org This can impact its coordination to metal centers and its participation in sterically demanding reactions. The distinct electronic and steric properties of this compound make it a valuable building block for the synthesis of novel pyridine-containing compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgnih.gov In coordination chemistry, the related 3-cyanopyridine has been shown to act as both a terminal and a bridging ligand, suggesting that this compound could exhibit versatile coordination modes. rsc.org
Historical Context of Research on this compound
The history of this compound is intrinsically linked to the broader historical development of both pyridine and isocyanide chemistry. Pyridine itself was first synthesized in 1876 by William Ramsay from acetylene and hydrogen cyanide. wikipedia.org Historically, it was primarily extracted from coal tar. wikipedia.orgnih.govnih.gov The development of synthetic methods in the 20th century, such as the Chichibabin pyridine synthesis reported in 1924, made pyridine and its derivatives more accessible. wikipedia.orgnih.gov
Isocyanides were first synthesized in the mid-19th century. One of the earliest and most well-known methods for their preparation is the carbylamine reaction (also known as the Hofmann isocyanide synthesis), which involves the reaction of a primary amine with chloroform and a base. Another common method is the dehydration of N-substituted formamides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isocyanopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c1-7-6-3-2-4-8-5-6/h2-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHHPEZEMUYEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Isocyanopyridine and Its Derivatives
Methodological Advancements in 3-Isocyanopyridine Synthesis
Optimization of Reaction Efficiency and Scalability
The synthesis of isocyanides, including this compound, has historically presented challenges related to efficiency, scalability, and the handling of potentially hazardous intermediates or reagents. Significant efforts have been directed towards optimizing existing methods and developing more sustainable protocols.
One notable advancement involves the dehydration of formamides using phosphorus oxychloride (POCl₃). While effective, traditional methods often required prolonged reaction times and significant solvent volumes, posing environmental and safety concerns mdpi.comrsc.org. Recent optimizations have focused on improving these aspects. For instance, using POCl₃ in the presence of triethylamine (B128534) as both a base and solvent, at low temperatures (0 °C), has demonstrated the ability to synthesize isocyanides in high to excellent yields in under 5 minutes mdpi.comrsc.org. This "solvent-free" approach significantly increases synthesis speed, improves safety, and minimizes reaction waste, making it highly amenable to larger-scale production mdpi.comrsc.org. This method has shown tolerance for various functional groups, including ethers, halides, nitro, ester, hydroxyl, and nitrile groups, on aryl substrates mdpi.com.
Another area of optimization has been in the use of 3-substituted 2-isocyanopyridines as "convertible isocyanides" in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR) uantwerpen.bersc.orgresearchgate.net. Research comparing twelve representatives of this class identified 2-bromo-6-isocyanopyridine (B2597283) as particularly optimal due to its stability and synthetic efficiency, combining sufficient nucleophilicity with good leaving group properties researchgate.net. Studies have shown that Ugi products derived from these pyridine-based isocyanides can be cleaved under mild, neutral conditions using Zn(OAc)₂ as a catalyst, allowing for facile amide convertibility uantwerpen.bersc.org. Optimization efforts have also focused on the reaction conditions for the Ugi-4CR itself, such as exploring different solvents like trifluoroethanol (TFE). For example, while initial Ugi reactions with certain 3-substituted 2-isocyanopyridines in TFE showed approximately 70% conversion after 48 hours, further optimization was undertaken to improve yields and minimize side products, particularly for more sensitive isocyanides uantwerpen.be.
The scalability of these optimized methods is a key consideration. The POCl₃/triethylamine protocol has been successfully scaled up to 100 mmol and even 500 mmol for certain isocyanides, with reduced solvent consumption and significantly shorter reaction and work-up times compared to older methods rsc.org. This enhanced efficiency and scalability are critical for making these valuable synthetic building blocks more accessible for broader chemical applications.
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives expands the utility of this scaffold, enabling its incorporation into a wider array of complex molecules and peptidomimetics. These derivatives often arise from modifications of the pyridine (B92270) ring or by using pre-functionalized precursors.
A significant approach involves the synthesis of 3-substituted 2-isocyanopyridines, which serve as versatile "convertible isocyanides" uantwerpen.bersc.orgresearchgate.net. These compounds are typically prepared via a formylation and subsequent dehydration sequence of the corresponding amines 5z.com5z.com. For instance, using PhPO₂Cl₂ as a dehydrating agent, which is considered a greener alternative to POCl₃, has provided access to various 3-substituted 2-isocyanopyridines in good yields 5z.com5z.com. Examples include isocyanides with chloro substituents on the pyridine ring, such as 3-chloro-2-isocyanopyridine, which has been effectively used in Ugi reactions and subsequent transformations 5z.com5z.com.
These functionalized isocyanopyridines are particularly valuable in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR) uantwerpen.beresearchgate.netresearchgate.net. In these reactions, the 3-substituted 2-isocyanopyridines react with aldehydes, amines, and carboxylic acids to form complex N-(3-substituted pyridin-2-yl)amide products uantwerpen.beresearchgate.netresearchgate.net. The nature of the substituent at the 3-position of the pyridine ring can influence the reactivity and the properties of the resulting Ugi adducts. For example, the 3-chloro-2-isocyanopyridine (3b) was found to give higher yields in the Ugi reaction compared to other directing groups in one study, making it a preferred choice for synthesizing specific scaffolds like aminotriazoloazepinones 5z.com5z.com.
The functionalization at the 3-position of the pyridine ring also dictates the subsequent "convertibility" of the Ugi products. These N-(3-substituted pyridin-2-yl)amide adducts can be cleaved under mild conditions using Zn(OAc)₂ as a catalyst, reacting with nucleophiles such as amines, alcohols, or water uantwerpen.bersc.org. This cleavage allows for the selective transformation of the amide bond, providing access to carboxylic acids, esters, or other amide derivatives, which is highly beneficial in peptide synthesis and the construction of peptidomimetics uantwerpen.bersc.org. For instance, hydrolysis with water under neutral conditions provides carboxylic acids from amides, a transformation that is notable for its mildness and efficiency uantwerpen.be.
Furthermore, specific functionalized isocyanopyridines have been employed in the synthesis of complex pharmaceutical agents. 2-Bromo-6-isocyanopyridine, for example, has been utilized in an efficient two-step synthesis of the potent opioid carfentanil via an Ugi multicomponent strategy researchgate.net. This highlights the direct application of functionalized isocyanopyridines in creating high-value chemical entities.
The synthesis of these derivatives is a testament to the ongoing development in isocyanide chemistry, providing chemists with a versatile toolkit for constructing intricate molecular architectures.
Data Tables
Table 1: Synthesis of 3-Substituted 2-Isocyanopyridines via Formylation/Dehydration
| Compound Name/Structure | Reagent for Dehydration | Solvent/Conditions | Yield | Reference |
| 3-Chloro-2-isocyanopyridine | PhPO₂Cl₂ | Not specified | Good | 5z.com5z.com |
| 2-Bromo-6-isocyanopyridine | POCl₃/Triethylamine | Solvent-free, 0 °C | High to excellent | mdpi.comrsc.org |
| 3-Bromophenyl isocyanide | POCl₃/Triethylamine | Solvent-free, 0 °C | Excellent | mdpi.com |
Table 2: Ugi-4CR with 3-Substituted 2-Isocyanopyridines and Subsequent Transformations
| Isocyanide Used | Aldehyde | Amine | Carboxylic Acid | Solvent | Reaction Conditions | Ugi Product Yield | Subsequent Transformation | Product Type | Reference |
| 3a-c (3-substituted 2-isocyanopyridines) | Isovaleraldehyde | Propylamine | Boc-L-Phe-OH | TFE | RT, 48 hours (initial); Optimized conditions | Moderate to good | Zn(OAc)₂ catalyzed | Amide, Carboxylic acid, Ester | uantwerpen.be |
| 3b (3-chloro-2-isocyanopyridine) | Isovaleraldehyde | Propylamine | Boc-L-Phe-OH | TFE | RT, 48 hours (initial); Optimized conditions | Good | Zn(OAc)₂ catalyzed | Amide, Ester | 5z.com5z.com |
| 2-Bromo-6-isocyanopyridine | 4-piperidone derivative | Aniline | Propionic acid | TFE | Not specified (Ugi-4CR); Acetyl chloride in MeOH (transacylation) | Excellent (Ugi) | Transacylation | Ester | researchgate.net |
Table 3: Optimization of Isocyanide Synthesis Protocols
| Method/Reagent | Substrate Example | Conditions | Yield | Reaction Time | Scalability | Key Advantages | Reference |
| POCl₃/Triethylamine | N-(3-bromophenyl)formamide | Solvent-free, 0 °C | Excellent | < 5 min | High | Speed, mild conditions, minimal waste, high purity, safety, sustainability | mdpi.comrsc.org |
| POCl₃/Triethylamine (Scale) | Phenylethyl isocyanide | 100 mmol scale | 97% | < 1 h | 100 mmol | Reduced solvent, no wastewater, faster work-up, less chemist exposure to fumes | rsc.org |
| PhPO₂Cl₂ | Pyridine-based formamides | Not specified | Good | Not specified | Not specified | Greener alternative to POCl₃ | 5z.com5z.com |
Compound List:
this compound
3-Substituted 2-isocyanopyridines
2-Bromo-6-isocyanopyridine
3-Chloro-2-isocyanopyridine
N-(3-substituted pyridin-2-yl)amide
Reactivity and Mechanistic Investigations of 3 Isocyanopyridine
Role as a Multicomponent Reaction (MCR) Component
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. mdpi.comresearchgate.net This approach is lauded for its efficiency, atom economy, and ability to rapidly generate diverse molecular libraries. mdpi.comfrontiersin.org Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs, with the Ugi and Passerini reactions being the most notable examples. beilstein-journals.orgencyclopedia.pub
Application in Ugi Four-Component Reactions (U-4CR)
The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. encyclopedia.pubnih.gov This reaction is highly valued for its ability to generate peptide-like structures and other complex molecules with significant structural diversity in a single synthetic operation. mdpi.comnih.gov
The versatility of the Ugi reaction allows for a wide range of components to be utilized, leading to a vast array of structurally diverse products. 3-Isocyanopyridine serves as a valuable isocyanide component in these reactions.
The scope of the Ugi reaction has been expanded by employing various aldehydes, amines, and carboxylic acids in conjunction with this compound. For instance, the reaction can be performed with different aliphatic and aromatic aldehydes and amines, leading to good yields of the corresponding Ugi products. beilstein-journals.org The use of bifunctional reactants, which contain two reactive groups, can lead to intramolecular trapping of the key nitrilium intermediate, resulting in the formation of various heterocyclic structures. nih.gov
The diversification of the Ugi reaction is not limited to the variation of the primary components. Alternative reactants can be used in place of the traditional components. For example, the carboxylic acid component can be replaced by other nucleophiles such as azide, N-hydroxyphthalimide, or thiols, leading to a wide variety of Ugi-type products. nih.gov
A specific example of component diversification is the use of N-alkylpiperidones as the carbonyl component. In a study, four-component Ugi reactions were successfully carried out between N-alkylpiperidones, aniline, propionic acid, and various aliphatic isocyanides, yielding carfentanil amides in moderate to good yields. mdpi.com This demonstrates the reaction's tolerance for complex and functionally rich starting materials.
Table 1: Examples of Component Diversification in Ugi Reactions
| Amine Component | Carbonyl Component | Carboxylic Acid Component | Isocyanide Component | Product Type |
| Aniline | N-Alkylpiperidones | Propionic Acid | Aliphatic Isocyanides | Carfentanil Amides mdpi.com |
| Ethylenediamines | Ketones/Aldehydes | - | Isocyanides | Tetrahydropyrazin-2-amines mdpi.com |
| Various | Various | Azide | This compound | Tetrazole derivatives |
| Various | Various | N-Hydroxyphthalimide | This compound | N-acyloxy amides |
A significant challenge in Ugi reactions is controlling the stereochemistry of the newly formed stereocenter. beilstein-journals.orgd-nb.info Generally, the use of chiral isocyanides, aldehydes, or carboxylic acids results in poor diastereoselectivity. beilstein-journals.orgnih.gov However, some success in achieving asymmetric induction has been reported, primarily through the use of chiral amines or chiral cyclic imines. beilstein-journals.orgnih.gov
The use of cyclic imines in a three-component Ugi–Joullié reaction is a particularly useful strategy as it directly leads to the formation of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov Good diastereoselectivity has been observed with certain chiral substrates, often with a stereogenic center positioned α to the imine carbon (1,2-induction). beilstein-journals.orgnih.gov There are also examples of 1,3-induction where the stereocenter is located β to the imine carbon or α to the nitrogen of the C=N bond. beilstein-journals.orgnih.gov
In a notable instance of long-range diastereoselectivity, the Ugi reaction of 2-substituted dihydrobenzoxazepines demonstrated unexpectedly high diastereoselectivity, with diastereoisomeric ratios reaching up to 9:1. beilstein-journals.org This was the first reported case of a good 1,4-asymmetric induction in an Ugi reaction and the first example of a diastereoselective Ugi reaction involving a seven-membered cyclic imine. beilstein-journals.org This finding expands the potential for creating diverse tetrahydro[f] mdpi.comvu.nlbenzoxazepines in a stereoselective manner. beilstein-journals.org
Participation in Other Isocyanide-Based Multicomponent Reactions
Beyond the Ugi reaction, this compound can participate in other isocyanide-based multicomponent reactions, such as the Passerini three-component reaction (P-3CR). The Passerini reaction, discovered in 1921, involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.comencyclopedia.pub
Another important isocyanide-based MCR is the Groebke–Blackburn–Bienaymé reaction, which produces 3-aminoimidazoles from the reaction of an imine (formed from an aldehyde and an amine) and an isocyanide. mdpi.com In this reaction, the heterocyclic nitrogen atom traps the nitrilium ion intermediate, leading to the formation of the imidazole ring after a rearrangement. mdpi.com
Mechanistic Studies of this compound in MCRs
The mechanism of the Ugi reaction is generally accepted to proceed through a series of steps. nih.gov It begins with the condensation of the amine and the carbonyl compound to form an imine. mdpi.com This imine is then protonated by the carboxylic acid to form an iminium ion. nih.gov The isocyanide, in this case this compound, then undergoes a nucleophilic attack on the iminium ion to form a highly reactive nitrilium intermediate. nih.govmdpi.com
The carboxylate anion then attacks this nitrilium intermediate, leading to an intermediate that undergoes an irreversible Mumm rearrangement to furnish the final α-acylamino amide product. nih.gov The formation of this stable amide drives the reaction equilibria towards the product. nih.gov In the absence of a carboxylic acid, as in the Ugi three-component reaction, a molecule of water can act as the nucleophile to trap the nitrilium intermediate. nih.gov
Mechanistic investigations have also explored the reductive coupling of isocyanide ligands in metal complexes, which can provide insights into the fundamental reactivity of the isocyanide group. rsc.org
Post-Multicomponent Reaction Transformations Utilizing this compound Products
The products of multicomponent reactions, including those derived from this compound, are often versatile intermediates for further chemical transformations. frontiersin.orgbeilstein-journals.org These post-MCR modifications significantly expand the chemical space accessible from a single MCR and allow for the synthesis of a wide variety of complex heterocyclic scaffolds. d-nb.info
A common strategy involves designing the MCR in a way that the product contains reactive functional groups that can undergo subsequent intramolecular or intermolecular reactions. For instance, Ugi products can be designed to undergo cyclization reactions to form various lactams, piperazines, or other heterocyclic systems. beilstein-journals.org
Several named reactions have been coupled with the Ugi reaction in a sequential manner, including the Ugi-Heck, Ugi-Diels-Alder, Ugi-click, and Ugi-Buchwald-Hartwig reactions. encyclopedia.pub These tandem processes allow for the rapid construction of complex molecular architectures. For example, a sequential Ugi/click reaction has been utilized to synthesize trifunctional coumarin-amide-triazole compounds. researchgate.net
The pyridine (B92270) ring in products derived from this compound offers a handle for further functionalization. The nitrogen atom can be quaternized or the ring can undergo various substitution reactions, providing an additional layer of diversification.
Amide Cleavage Chemistry and Convertible Isocyanide Strategies
This compound and its derivatives have emerged as versatile tools in organic synthesis, particularly as "convertible isocyanides." This strategy involves their use in multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), to form N-pyridylamide products. The pyridyl group then acts as a leaving group, allowing for the subsequent cleavage of the amide bond under specific conditions to yield various carboxylic acid derivatives. This approach provides a powerful method for creating molecular diversity and accessing complex molecules that would be challenging to synthesize through traditional methods. rsc.orgacs.org
A significant application of the convertible isocyanide strategy is in catalytic transamidation reactions. The amide bond, typically robust and unreactive, can be selectively cleaved in the presence of a catalyst. nih.govnih.govchemistryviews.org Zinc catalysts, such as zinc acetate (B1210297) (Zn(OAc)2), have proven to be particularly effective in this transformation. rsc.orgresearchgate.netacs.org For instance, N-(3-substituted pyridin-2-yl)amides, which are the products of Ugi-4CR using 3-substituted 2-isocyanopyridines, can undergo cleavage by various amines when catalyzed by Zn(OAc)2. rsc.org This allows for the synthesis of a wide range of amides from a common intermediate.
The mechanism of zinc-catalyzed transamidation often involves the coordination of the zinc ion to both the amide's carbonyl oxygen and the nitrogen atom of the pyridine ring. acs.orgacs.org This chelation activates the amide bond, making it more susceptible to nucleophilic attack by an incoming amine. The reaction proceeds under relatively mild conditions, highlighting the efficiency of the zinc catalyst. acs.org This methodology has been successfully applied in the synthesis of peptidomimetics, including constrained di- and tripeptides bearing sensitive protective groups. rsc.org
In addition to transamidation, the amide moieties derived from this compound can undergo alcoholysis and hydrolysis, further demonstrating the versatility of this convertible isocyanide. rsc.org These reactions, often facilitated by the same zinc catalysts used in transamidation, lead to the formation of esters and carboxylic acids, respectively. acs.org
The zinc-catalyzed alcoholysis of N-pyridylamides provides a route to esters under neutral conditions. acs.orgacs.org The mechanism is believed to be biomimetic, where the zinc catalyst activates the amide for nucleophilic attack by the alcohol. acs.org Similarly, hydrolysis can be achieved, yielding the corresponding carboxylic acid, which is a valuable functional group in organic synthesis. The ability to cleave the amide bond with a range of nucleophiles (amines, alcohols, and water) underscores the utility of this compound derivatives as convertible isocyanides in the synthesis of diverse molecular structures. rsc.org
Cyclization Reactions Post-MCR (e.g., Huisgen Cycloaddition)
Following the initial multicomponent reaction, the resulting products containing the this compound-derived moiety can be further functionalized through cyclization reactions. One of the most notable examples is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide, with a dipolarophile, like an alkyne, to form a five-membered heterocyclic ring, typically a triazole. wikipedia.orgresearchgate.net
In the context of MCR products derived from isocyanides, if the initial components contain appropriate functional groups (an azide and an alkyne), a subsequent intramolecular Huisgen cycloaddition can occur. This post-MCR transformation allows for the rapid construction of complex, polycyclic architectures from simple starting materials in a highly efficient manner. The thermal or copper-catalyzed conditions for the Huisgen cycloaddition are often compatible with the functionalities present in the MCR products. wikipedia.orgmdpi.com This tandem MCR-cyclization strategy is a powerful tool in diversity-oriented synthesis and drug discovery.
Coordination Chemistry of this compound
Isocyanides are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. wikipedia.orgvu.nl this compound, with its two potential coordination sites (the isocyanide carbon and the pyridine nitrogen), presents interesting possibilities as a ligand.
Ligand Properties and Coordination Modes with Transition Metals
This compound can coordinate to transition metals in several ways. It can act as a monodentate ligand, binding through either the isocyanide carbon or the pyridine nitrogen. The isocyanide group is a strong σ-donor and a π-acceptor, similar to carbon monoxide, making it a good ligand for low-valent transition metals. wikipedia.orgrsc.org The pyridine nitrogen, on the other hand, is a good σ-donor.
Furthermore, this compound can function as a bridging ligand, connecting two metal centers. This can occur through coordination of the isocyanide to one metal and the pyridine nitrogen to another, or through the isocyanide group bridging two metals. The specific coordination mode adopted depends on various factors, including the nature of the metal, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere. rsc.org
Synthesis and Characterization of Metal-Isocyanide Complexes
The synthesis of metal-isocyanide complexes typically involves the reaction of a metal precursor with the isocyanide ligand. researchgate.netmdpi.com For this compound, this could involve reacting a metal salt or a pre-formed metal complex with the ligand in an appropriate solvent.
Reactivity and Catalytic Potential of this compound Metal Complexes
The reactivity of metal complexes containing isocyanide ligands is a rich and diverse field of organometallic chemistry. While specific research on this compound metal complexes is not extensively documented in the reviewed literature, the general principles of isocyanide coordination chemistry provide a strong basis for understanding their potential catalytic applications. Isocyanides are versatile ligands, acting as strong σ-donors and moderately effective π-acceptors, which allows them to stabilize a wide range of transition metals in various oxidation states. wikipedia.org This electronic flexibility is crucial for their role in catalysis.
Metal complexes of isocyanides have demonstrated catalytic activity in a variety of organic transformations. These include hydrogenation, hydrosilylation, and cross-coupling reactions. researchgate.netvu.nl The catalytic cycle often involves key steps such as oxidative addition, migratory insertion of the isocyanide, and reductive elimination. The pyridine nitrogen in this compound can also participate in coordination, potentially leading to bidentate or bridging ligation modes, which could significantly influence the stability and reactivity of the metal center.
The electronic properties of the pyridine ring are expected to modulate the catalytic activity of this compound metal complexes. The electron-withdrawing nature of the pyridine ring can affect the π-accepting properties of the isocyanide ligand, thereby influencing the electronic structure of the metal center. This, in turn, can impact the rates of key elementary steps in a catalytic cycle. For instance, in reactions involving nucleophilic attack on the coordinated isocyanide carbon, the electronic character of the pyridine substituent would play a significant role. mdpi.com
The steric environment created by the this compound ligand and any other coordinating ligands is also a critical factor in determining catalytic efficacy and selectivity. The geometry of the complex, dictated by the coordination number and the nature of the ligands, will control the accessibility of substrates to the metal center.
A summary of representative catalytic applications of isocyanide metal complexes is presented in the table below, which can be extrapolated to predict the potential of this compound complexes.
| Catalytic Reaction | Metal Center | Role of Isocyanide Ligand | Potential Application for this compound Complexes |
| Hydrogenation | Iron, Ruthenium | Stabilization of active metal hydride species | Hydrogenation of alkenes and other unsaturated substrates |
| Hydrosilylation | Platinum | Tuning electronic properties of the metal center | Synthesis of organosilicon compounds |
| Cross-Coupling | Palladium, Nickel | Ligand to control reactivity and selectivity | Formation of C-C and C-heteroatom bonds |
| Polymerization | Iron | Control of polymer microstructure | Synthesis of novel polymers with defined properties mdpi.com |
Other Significant Reaction Pathways of this compound
Beyond its role as a ligand in metal complexes, the isocyanide functional group in this compound is susceptible to a variety of chemical transformations. These reactions provide pathways to complex organic molecules and novel materials.
Multicomponent Reactions: Isocyanides are well-known for their participation in multicomponent reactions (MCRs), which are one-pot processes that combine three or more reactants to form a single product with high atom economy. The most prominent of these are the Passerini and Ugi reactions. wikipedia.orgnih.govmdpi.com
Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.gov
Ugi Reaction: This is a four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide, leading to the formation of a bis-amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is particularly valuable for the rapid synthesis of peptide-like structures and has been demonstrated with substituted 2-isocyanopyridines. rsc.orgrsc.org It is highly probable that this compound would undergo similar transformations, providing access to a diverse range of complex amide derivatives. The mechanism involves the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. wikipedia.org
Cycloaddition Reactions: The isocyanide group can participate in cycloaddition reactions, acting as a one-atom component. A key example is the [4+1] cycloaddition with dienes. More commonly, the isocyano group can be considered a 1,3-dipole synthon in certain contexts, enabling participation in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. uchicago.edumdpi.comyoutube.comwikipedia.org These reactions are powerful tools for the synthesis of various nitrogen-containing heterocycles.
Polymerization: Isocyanides can undergo polymerization to form poly(isocyanide)s, which are helical polymers with a rigid backbone. The polymerization can be initiated by various transition metal complexes. chemrxiv.org The resulting polymers can exhibit interesting properties such as chiroptical behavior and liquid crystallinity. While specific studies on the polymerization of this compound were not found, it is plausible that it could serve as a monomer in such reactions, leading to novel functional polymers where the pyridine moiety can be used for further functionalization or to influence the polymer's properties.
The table below summarizes these significant reaction pathways for isocyanides, with expected applicability to this compound.
| Reaction Pathway | Reactants | Product Type |
| Passerini Reaction | Carboxylic acid, Carbonyl compound, Isocyanide | α-Acyloxy carboxamide |
| Ugi Reaction | Carboxylic acid, Carbonyl compound, Amine, Isocyanide | Bis-amide |
| [4+1] Cycloaddition | Diene, Isocyanide | Five-membered heterocycle |
| 1,3-Dipolar Cycloaddition | 1,3-dipole, Isocyanide (as dipolarophile) | Five-membered heterocycle |
| Polymerization | Isocyanide monomer | Poly(isocyanide) |
Advanced Applications in Organic Synthesis and Functional Materials
Application in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds designed to mimic natural peptides, offering improved stability and bioavailability for therapeutic applications. 3-Isocyanopyridine derivatives, particularly 3-substituted 2-isocyanopyridines, have emerged as versatile tools in this field, primarily through their use as convertible isocyanides in multicomponent reactions (MCRs). rsc.orgresearchgate.net
The Ugi four-component reaction (Ugi-4CR) is a powerful method for synthesizing dipeptide-like structures in a single step from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. rsc.org The use of 3-substituted 2-isocyanopyridines in this reaction yields α-acylaminocarboxamides that contain a cleavable N-(3-substituted pyridin-2-yl)amide group. rsc.orgresearchgate.net This feature is crucial for post-condensation modifications, allowing for the synthesis of more complex and constrained peptide analogues. rsc.orgresearchgate.net
A key advantage of this methodology is the mild conditions required for the cleavage of the pyridinylamide moiety. The Ugi products can be readily transformed using various nucleophiles, such as amines (transamidation), alcohols (alcoholysis), or even water (hydrolysis), with zinc acetate (B1210297) (Zn(OAc)₂) acting as a catalyst. rsc.orgresearchgate.net This process is efficient and occurs under neutral conditions, preserving sensitive protective groups that might be present elsewhere in the molecule. rsc.org Researchers have successfully applied this strategy to create constrained di- and tripeptides, which are important scaffolds in drug design for their ability to mimic protein secondary structures like β-turns. rsc.org
Table 1: Ugi Four-Component Reaction (Ugi-4CR) Employing a 3-Substituted 2-Isocyanopyridine
Component 1 (Isocyanide) Component 2 (Amine) Component 3 (Carbonyl) Component 4 (Carboxylic Acid) Primary Product Post-Modification Potential 3-Chloro-2-isocyanopyridine Propargylglycine Acetaldehyde 2-Azidoaniline N-(3-chloropyridin-2-yl) Ugi Product Cleavage and cyclization (e.g., Ugi-Huisgen sequence) to form constrained dipeptide analogues. rsc.org
Contribution to Chemical Library Generation and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small-molecule libraries for high-throughput screening and drug discovery. nih.gov MCRs, like the Ugi reaction, are foundational to DOS because they allow for the rapid assembly of complex molecules from simple building blocks in a single step. rsc.org
The use of this compound derivatives as convertible isocyanides in the Ugi-4CR directly contributes to DOS by providing multiple avenues for diversification. rsc.org
Building Block Diversity : The initial Ugi reaction itself generates a primary library of compounds. The diversity of this library is determined by the variety of amines, carbonyls, and carboxylic acids used as inputs, allowing for extensive variation of R-groups around a core scaffold.
Post-MCR Transformation : The true power of using a convertible isocyanide lies in the ability to create secondary libraries. The N-(pyridin-2-yl)amide in the Ugi product acts as a reactive handle for further chemical transformations. rsc.org As described previously, cleavage and reaction with different nucleophiles (amines, alcohols, water) under mild zinc catalysis introduce new functional groups and can lead to entirely new molecular skeletons. rsc.orgresearchgate.net This two-stage approach—a complexity-generating MCR followed by a diversification step—is a hallmark of efficient DOS strategies.
This methodology enables the exploration of a much broader chemical space than what would be accessible from a single reaction, facilitating the discovery of novel bioactive compounds.
Catalytic Applications Mediated by this compound or its Complexes
While the pyridine (B92270) ring is a common ligand motif in coordination chemistry and catalysis, specific examples detailing the catalytic applications of this compound or its direct metal complexes are not extensively documented in the reviewed literature. However, the broader classes of related compounds—isocyanides and pyridine derivatives—are known to form catalytically active metal complexes.
For instance, nickel(II) complexes containing pyridine carboxylic acid ligands (such as nicotinic acid) have been studied for the oligomerization of isocyanides like cyclohexyl isocyanide. mdpi.com Similarly, cobalt complexes bearing pyridine-based ligands have shown high activity in isoprene (B109036) polymerization. unive.it Isocyanide ligands in general form stable complexes with a wide range of transition metals, and these complexes have been explored in catalytic transformations including hydrogenation and hydrosilylation. mdpi.com
Given the ability of both the pyridine nitrogen and the isocyanide carbon to coordinate with metal centers, it is plausible that this compound could serve as a versatile ligand in catalysis. The bifunctional nature of the molecule could allow for the formation of unique coordination geometries or multinuclear complexes, potentially leading to novel catalytic activities. However, dedicated research into the catalytic properties of this compound complexes is required to substantiate this potential.
Potential in Functional Materials Design and Fabrication
The design of functional materials often relies on the self-assembly or directed synthesis of molecular components into larger, ordered structures. Ligands capable of coordinating to metal ions are central to the fabrication of materials such as metal-organic frameworks (MOFs) and metallopolymers.
There is a lack of specific research demonstrating the use of this compound in the fabrication of functional materials within the reviewed sources. Nevertheless, its structural features suggest potential applications. Pyridine-based ligands, particularly multidentate versions like terpyridines, are widely used to construct complex supramolecular assemblies and functional materials due to their strong coordination with various metals. These materials find use as heterogeneous catalysts, in photovoltaic devices, and as components in metallopolymers.
The isocyanide group is also known for its strong affinity for transition metal surfaces and its ability to act as a bridging ligand. Therefore, this compound possesses two distinct coordination sites: the pyridine nitrogen and the isocyanide carbon. This dual-coordinating ability could potentially be exploited to create multidimensional coordination polymers or to functionalize surfaces. For example, it could act as a linker in MOFs or as a monomer unit in the synthesis of metallopolymers with interesting electronic or catalytic properties. While this remains speculative, the fundamental chemistry of its constituent functional groups points toward a promising, yet unexplored, role in materials science.
Research Methodologies: Spectroscopic and Computational Approaches
Spectroscopic Techniques for Characterization of 3-Isocyanopyridine and its Adducts
Spectroscopic methods are indispensable for elucidating the structural and electronic properties of this compound. Each technique offers unique information, and a multi-technique approach is often employed for a comprehensive analysis.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the characteristic functional groups and probing the bonding within this compound and its adducts.
The most prominent vibrational mode for isocyanides is the N≡C stretching frequency (ν(NC)). This band is typically observed in the infrared spectrum between 2165 and 2110 cm⁻¹. For a ferrous-heme complex incorporating an isocyanide ligand, a ν(CN) stretching frequency has been reported at 2098 cm⁻¹ in the solid state, providing a reference point for the coordinated isocyanide moiety. nih.gov The position of this band is sensitive to the electronic environment of the isocyanide. In metal complexes, the ν(NC) frequency can shift depending on the extent of σ-donation from the isocyanide to the metal and π-back-bonding from the metal to the isocyanide. nih.gov Generally, σ-donation strengthens the N≡C bond, leading to a higher stretching frequency, while π-back-bonding populates the π* orbitals of the isocyanide, weakening the bond and causing a shift to a lower frequency. nih.gov
Raman spectroscopy provides complementary information to FT-IR. While both techniques probe vibrational modes, the selection rules differ. For a molecule with C₂ᵥ symmetry like pyridine (B92270), all 27 vibrational modes are Raman active, whereas 24 are IR active. aps.org In complexes of this compound, Raman spectroscopy can be particularly useful for studying the metal-ligand vibrations and the symmetric vibrations of the pyridine ring, which may be weak or inactive in the IR spectrum. The interpretation of these spectra is often aided by computational calculations to assign the observed vibrational bands accurately. cardiff.ac.uk
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N≡C Stretch (ν(NC)) | 2110 - 2165 | Highly characteristic of the isocyanide functional group. nih.gov Sensitive to electronic effects upon coordination. |
| Pyridine Ring Vibrations | 1400 - 1600 | Multiple bands corresponding to C=C and C=N stretching modes within the pyridine ring. |
| C-H Stretching | 3000 - 3100 | Aromatic C-H stretching vibrations of the pyridine ring. |
| Metal-Ligand Vibrations | < 600 | Vibrations involving the bond between a metal center and the isocyanide or pyridine nitrogen. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of this compound and its derivatives in solution. ¹H and ¹³C NMR are the most common nuclei studied.
In the ¹H NMR spectrum of a pyridine derivative, the protons on the aromatic ring typically appear in the range of δ 7.0-9.0 ppm. The chemical shifts are influenced by the electronic effects of the isocyanide group and any other substituents. For paramagnetic metal complexes of pyridine-based ligands, the hyperfine shifts can be analyzed to understand the distribution of spin density. nih.gov
The ¹³C NMR spectrum provides information about the carbon skeleton. The isocyanide carbon itself is a key diagnostic signal. The chemical shift of the isocyanide carbon is sensitive to the electronic environment and can be used to probe ligand-metal interactions. Computational methods, such as Density Functional Theory (DFT), are often used to predict ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra. nih.govsourceforge.io
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 9.0 | Chemical shifts are dependent on the position on the pyridine ring and the electronic nature of substituents. |
| ¹³C (Aromatic) | 120 - 150 | Provides information on the carbon framework of the pyridine ring. |
| ¹³C (Isocyanide) | Variable | The chemical shift of the isocyanide carbon is highly sensitive to its electronic environment and coordination. |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its adducts. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for the analysis of organometallic and coordination compounds. uvic.caresearchgate.net
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For metal complexes, mass spectrometry can confirm the composition of the coordination sphere and provide evidence for the formation of the desired adduct. Fragmentation patterns observed in the mass spectrum can offer additional structural information. For instance, the sequential loss of ligands from a metal complex can be monitored.
In metal complexes, this compound can coordinate to the metal center through the isocyanide carbon atom. X-ray crystal structures of isocyanide-metal complexes have revealed important details about the nature of the metal-ligand bond. nih.govresearchgate.net For example, the linear or bent geometry of the M-C-N-R unit can provide insights into the electronic interactions between the metal and the isocyanide ligand. The crystal packing can also reveal intermolecular interactions such as hydrogen bonding or π-stacking.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For pyridine and its derivatives, π → π* and n → π* transitions are typically observed. researchgate.net In metal complexes of this compound, additional absorption bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, may appear. researchgate.netlibretexts.org The positions and intensities of these bands are sensitive to the nature of the metal, the ligands, and the coordination geometry.
Computational Chemistry and Theoretical Investigations
Computational chemistry plays a crucial role in complementing experimental studies and providing deeper insights into the properties of this compound. researchgate.net Density Functional Theory (DFT) is a widely used method for these investigations.
Theoretical calculations can be used to:
Calculate vibrational frequencies: Theoretical calculations of IR and Raman spectra are invaluable for assigning experimental vibrational bands and understanding the nature of the vibrational modes. cardiff.ac.ukarxiv.org
Determine electronic properties: Computational methods can be used to calculate molecular orbital energies, electron density distributions, and predict electronic transitions observed in UV-Vis spectra. mdpi.com
Predict NMR chemical shifts: Theoretical calculations of NMR parameters can aid in the interpretation of experimental spectra and the structural elucidation of complex molecules. nih.govsourceforge.iorsc.org
By combining experimental spectroscopic data with theoretical calculations, a comprehensive understanding of the structure, bonding, and reactivity of this compound and its adducts can be achieved.
Electronic Structure Analysis and Bonding Characteristics
Computational chemistry provides powerful tools for a detailed examination of the electronic environment and bonding framework of this compound. Methodologies such as DFT, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to perform geometry optimization and calculate a range of electronic properties. niscpr.res.inmdpi.com
Molecular Orbitals and Energy Gaps: A key aspect of electronic structure analysis is the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For pyridine derivatives, these calculations help in understanding their bioactivity and stability. nih.gov While specific values for this compound require dedicated calculations, studies on similar molecules like 3-bromo-2-hydroxypyridine (B31989) show how solvent effects can subtly influence these orbital energies. mdpi.com
Electron Density and Electrostatic Potential: The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netreadthedocs.io It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.com These maps are crucial for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net For a molecule like this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the terminal carbon of the isocyanide group, indicating their susceptibility to electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.dewisc.edu This method allows for the examination of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory. uni-muenchen.de These "delocalization" energies reveal the significance of hyperconjugation and resonance effects, providing insight into the stability of the molecule and the nature of its chemical bonds. uni-muenchen.derogue-scholar.org For this compound, NBO analysis would clarify the hybridization of the atoms and the polarization of the C-N and N-C bonds within the isocyanide group and the pyridine ring.
Below is an interactive table summarizing the types of data obtained from electronic structure analysis for a generic pyridine derivative.
| Parameter | Description | Typical Computational Method | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates electron-donating ability. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates electron-accepting ability. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Calculated from HOMO/LUMO energies | Relates to chemical reactivity and kinetic stability. researchgate.net |
| Bond Lengths/Angles | Optimized geometric parameters of the molecule. | DFT (e.g., B3LYP/6-311G(d,p)) | Defines the molecular structure. niscpr.res.in |
| MEP Surface | Visualization of charge distribution on the molecule. | DFT calculation of electrostatic potential | Predicts sites for electrophilic and nucleophilic attack. uni-muenchen.de |
| NBO Charges | Atomic charges based on localized orbitals. | NBO Analysis | Provides an intuitive picture of charge distribution. uni-muenchen.de |
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is a fundamental tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the potential energy surface, researchers can identify reactants, transition states, intermediates, and products. nih.gov This is particularly valuable for cycloaddition reactions, which are common for compounds containing unsaturated bonds like isocyanides. researcher.liferesearchgate.net
DFT calculations are employed to locate the geometries of transition states and calculate their corresponding activation energies. nih.gov This information helps determine the kinetic feasibility of a proposed reaction pathway. For instance, in [3+2] cycloaddition reactions involving related heterocyclic compounds, theoretical studies have been used to distinguish between one-step and stepwise mechanisms and to explain the regioselectivity of the product formation. nih.govmdpi.com The isocyanide group in this compound can act as a 1,3-dipole or a dienophile, and computational studies would be essential to predict its behavior in such reactions. By analyzing the electronic structure of the transition states, one can understand the flow of electrons and the nature of bond formation/breaking during the reaction. mdpi.com
Prediction of Reactivity and Selectivity Profiles
Global and Local Reactivity Descriptors: Global descriptors such as chemical potential, hardness, and electrophilicity index provide a general measure of a molecule's reactivity. nih.gov Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. The Fukui function is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons is altered. wikipedia.orgfaccts.de It is used to identify the most probable sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). wikipedia.orgresearchgate.net For this compound, calculating the Fukui functions would allow for a precise prediction of the reactivity of each atom in the pyridine ring and the isocyanide group.
Machine Learning in Reactivity Prediction: More recently, machine learning models have emerged as a powerful tool for predicting chemical reactivity and selectivity with high speed and accuracy. nih.gov These models are trained on large datasets of known reactions and computed molecular properties. chemrxiv.org By learning the complex relationships between a molecule's structure and its reactivity, these models can make rapid predictions for new compounds, including the regioselectivity of reactions like C-H functionalization on heterocyclic rings. nih.gov
The following table outlines key computational descriptors used to predict reactivity and selectivity.
| Descriptor | Type | Definition | Application for this compound |
| Chemical Hardness (η) | Global | Resistance to change in electron distribution. nih.gov | Predicts overall stability and reactivity. |
| Electrophilicity Index (ω) | Global | A measure of a molecule's ability to accept electrons. nih.gov | Quantifies the electrophilic character of the molecule. |
| Fukui Function (f(r)) | Local | Change in electron density with respect to a change in the number of electrons. wikipedia.org | Identifies specific atomic sites prone to nucleophilic or electrophilic attack. researchgate.net |
| Dual Descriptor (Δf(r)) | Local | Difference between nucleophilic and electrophilic Fukui functions. | Provides a clearer distinction between electrophilic and nucleophilic sites. |
Future Research Directions and Perspectives
Unveiling Undiscovered Reactivity Patterns and Transformations
Expanding Applications in Complex Molecule Synthesis and Advanced Materials
Further Development of Sustainable and Automated Chemical Processes
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing 3-Isocyanopyridine?
Answer:
Synthesis of this compound typically involves palladium-catalyzed isocyanation of bromopyridine derivatives or hydrolysis of isothiocyanate precursors. Key steps include:
- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the compound. Confirm purity via TLC (Rf ≈ 0.5 in 3:7 ethyl acetate/hexane) .
- Characterization: Employ ¹H/¹³C NMR (CDCl₃, δ ~150 ppm for isocyanide carbon), FT-IR (sharp peak ~2150 cm⁻¹ for -N≡C), and HRMS (exact mass: 94.0297 g/mol) .
- Safety: Conduct reactions in a fume hood; isocyanides are toxic and volatile. Use PPE and monitor air quality .
Basic: What are the key physicochemical properties of this compound relevant to reactivity studies?
Answer:
Critical properties include:
- Solubility: Limited in polar solvents (e.g., water), moderate in DCM/THF. Solubility profiles affect reaction medium selection .
- Electrophilicity: The isocyanide group (-N≡C) is highly electrophilic, reacting with amines, thiols, and carbonyls. Monitor via kinetic studies (UV-Vis spectroscopy, λmax ~270 nm) .
- Thermal Stability: Decomposes above 150°C; DSC/TGA recommended for thermal profiling .
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?
Answer:
Conflicting mechanistic data (e.g., radical vs. polar pathways) can be addressed via:
- DFT Calculations: Compare activation energies for proposed intermediates (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
- Kinetic Isotope Effects (KIE): Experimental KIEs (e.g., kH/kD > 1.2) validate computational predictions of hydrogen abstraction steps .
- Cross-Validation: Align computational results with experimental spectroscopic data (e.g., transient intermediates detected via stopped-flow IR) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Process Controls: Standardize catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and reaction temperature (±2°C tolerance) .
- Quality Metrics: Enforce strict thresholds (e.g., ≥95% purity via HPLC, residual solvent <0.1% via GC) .
- DoE (Design of Experiments): Use factorial designs to identify critical variables (e.g., solvent polarity, stirring rate) affecting yield .
Advanced: How should researchers reconcile conflicting data on this compound’s reactivity in different solvent systems?
Answer:
- Systematic Solvent Screening: Test reactivity in a solvent polarity gradient (e.g., hexane → DMF) to identify dielectric constant-dependent trends .
- Controlled Atmosphere Studies: Exclude moisture/O₂ via Schlenk techniques to isolate solvent effects from side reactions .
- Meta-Analysis: Compare results with literature using statistical tools (e.g., Cohen’s d for effect size differences) to identify outliers .
Methodological: What statistical approaches are robust for analyzing dose-response data in this compound toxicity studies?
Answer:
- Nonlinear Regression: Fit data to Hill equation (variable slope) for EC₅₀ determination (GraphPad Prism recommended) .
- ANOVA with Post Hoc Tests: Compare toxicity across cell lines (e.g., HepG2 vs. HEK293) with Tukey’s HSD correction .
- Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in LD₅₀ estimates .
Methodological: How can researchers ensure reproducibility in catalytic applications of this compound?
Answer:
- Detailed Reporting: Document catalyst pre-treatment (e.g., degassing protocols), substrate ratios, and mixing speeds .
- Open Data: Share raw NMR/UV-Vis spectra and reaction videos in supplementary materials .
- Collaborative Validation: Partner with independent labs to replicate key findings under blinded conditions .
Literature & Ethics: What criteria should guide the selection of primary literature for this compound studies?
Answer:
- Source Prioritization: Prefer peer-reviewed journals (e.g., J. Org. Chem., Organometallics) over preprint servers .
- Critical Appraisal: Assess methods sections for completeness (e.g., explicit solvent volumes, catalyst batches) .
- Citation Ethics: Avoid "citation stacking"; ensure references directly support claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
